2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid
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Overview
Description
2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid is a chemical compound with the molecular formula C9H6F2N4O3S. It is an aromatic heterocyclic compound that contains both fluorine and triazine groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid typically involves the reaction of 4,6-difluoro-1,3,5-triazin-2-amine with benzenesulfonic acid. The reaction is carried out under controlled conditions, often involving the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate . The reaction temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the triazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as primary amines and bases like sodium carbonate are commonly used.
Oxidation/Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the triazine ring .
Scientific Research Applications
2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid involves its interaction with specific molecular targets. The fluorine atoms in the triazine ring enhance its reactivity, allowing it to form stable complexes with various biological molecules . This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite)
- 3-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid
- 2’-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)carbonyl]-1,1,6’-trifluoro-N-methylmethanesulfonanilide
Uniqueness
2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid is unique due to the presence of both fluorine and sulfonic acid groups, which confer distinct chemical properties. These features make it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
60379-39-7 |
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Molecular Formula |
C9H6F2N4O3S |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
2-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C9H6F2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15) |
InChI Key |
GIHJOOSCQVEDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)F)F)S(=O)(=O)O |
Origin of Product |
United States |
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